2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one Esomeprazole Impurity 22 is an impurity of Esomeprazole. Esomeprazole is the (S)-(−)-enantiomer of omeprazole, a medication of the proton pump inhibitor class used for the treatment of gastroesophageal reflux disease (GERD) and gastric ulcer.
Brand Name: Vulcanchem
CAS No.: 727375-13-5
VCID: VC0194788
InChI: InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11)
SMILES: CC1=CNC(=C(C1=O)C)CO
Molecular Formula: C8H11NO2
Molecular Weight: 153.18

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

CAS No.: 727375-13-5

Cat. No.: VC0194788

Molecular Formula: C8H11NO2

Molecular Weight: 153.18

Purity: ≥95%

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one - 727375-13-5

Specification

CAS No. 727375-13-5
Molecular Formula C8H11NO2
Molecular Weight 153.18
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one
Standard InChI InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11)
SMILES CC1=CNC(=C(C1=O)C)CO

Introduction

Physical and Chemical Properties

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (CAS No.: 727375-13-5) possesses specific structural features that define its chemical behavior and biological activities. The compound is defined by its pyridine core with several key functional groups that contribute to its chelating abilities and other properties.

Structural Characteristics

The molecular architecture of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one includes several important structural elements:

  • A pyridine ring forming the core structure

  • A hydroxymethyl group at position 2

  • Methyl substituents at positions 3 and 5

  • A ketone group at position 4

  • An N-H group at position 1

This specific arrangement of functional groups creates a compound with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol. The presence of both hydroxyl and carbonyl groups in specific positions is particularly important for the compound's ability to form stable complexes with metal ions, especially Fe(III).

Table 1: Key Physical and Chemical Properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

PropertyValue
CAS Number727375-13-5
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
StructurePyridine core with hydroxymethyl at position 2, methyl groups at positions 3 and 5, and ketone at position 4
Purity (Available Grade)≥95%
Chelation CapabilityForms stable complexes with Fe(III)

Iron Chelation Properties

Chelation Mechanism and Efficacy

The most noteworthy property of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is its exceptional iron chelation capability. The compound exhibits significant iron chelation properties, forming stable complexes with Fe(III). This ability is crucial for potential therapeutic applications in conditions related to iron overload.

The efficacy of iron chelation is quantitatively expressed as a pFe value, which represents the negative logarithm of the free iron concentration under standardized conditions (typically pH 7.4, with 10 μM ligand and 1 μM total iron). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one exhibits a pFe value of 22.0, which is notably higher than that of deferiprone (20.6), one of the clinically approved iron chelators in therapeutic use for iron overload diseases.

Table 2: Comparative Analysis of Iron Chelation Properties

CompoundpFe ValueClinical Status
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one22.0Investigational
Deferiprone (DFP)20.6Approved for clinical use

The superior iron chelation property of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one suggests potential advantages in therapeutic applications. Higher binding affinity may allow for greater efficacy at lower doses, potentially reducing side effects while maintaining therapeutic benefit.

Biological ActivityDescriptionPotential Applications
Iron ChelationForms stable complexes with Fe(III), pFe value of 22.0Treatment of iron overload diseases
Anticancer ActivitySelective cytotoxicity against leukemia cell linesPotential therapy for specific cancer types
Selective ToxicityLower toxicity toward non-tumorigenic cellsReduced side effects in potential clinical applications

The antiproliferative effects of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one derivatives are believed to be linked to their ability to inhibit critical cellular processes. While the exact mechanisms require further elucidation, they may involve disruption of iron metabolism in cancer cells, inhibition of iron-dependent enzymes crucial for cellular proliferation, or modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Iron Chelation Efficacy Study

A significant study evaluated the coordination ability of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one towards Fe(III) using a combination of chemical and biological approaches. This comprehensive assessment demonstrated the compound's enhanced binding affinity compared to traditional chelators, confirming its potential advantage in therapeutic applications.

The study employed bio-distribution analyses in mice to assess the in vivo efficacy of the iron complexes formed with this compound. These animal studies provided crucial evidence supporting the compound's potential as a therapeutic agent for iron overload diseases, demonstrating that its superior in vitro properties translate to meaningful biological effects in living systems.

Anticancer Activity Assessment

In vitro investigations focused on the anticancer properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its derivatives, with particular attention to their effects on leukemia cell lines. These studies revealed significant anticancer activity at relatively low concentrations (as low as 5 μM), highlighting the potency of these compounds against specific cancer types.

The research demonstrated that these compounds exhibit selective cytotoxicity, preferentially affecting cancer cells while showing reduced toxicity toward non-tumorigenic cells. This selectivity is a crucial characteristic for potential anticancer agents, as it suggests the possibility of therapeutic efficacy with minimized side effects.

While the specific mechanisms underlying the anticancer activity require further investigation, the studies provide a strong foundation for continued research into 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its derivatives as potential anticancer agents.

Comparative Analysis with Similar Compounds

Comparison with Clinical Iron Chelators

The development of effective iron chelators has been an active area of research for decades, with several compounds currently in clinical use for iron overload diseases . When compared to deferiprone, one of the three clinical chelating agents in therapeutic use, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one demonstrates superior iron binding affinity as indicated by its higher pFe value (22.0 versus 20.6).

Table 4: Expanded Comparison Between 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and Deferiprone

Feature2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-oneDeferiprone
Chemical StructurePyridine ring with hydroxymethyl at position 2, methyl groups at positions 3 and 53-hydroxy-1,2-dimethylpyridin-4(1H)-one
pFe Value22.020.6
Clinical StatusInvestigationalApproved for clinical use
Primary AdvantageHigher iron binding affinityEstablished clinical safety profile and efficacy data
Development StagePreclinical researchMarket authorized treatment

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